N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS: 886945-97-7) is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethyl groups and a pyridin-2-ylmethyl moiety. Its molecular formula is C23H21N3O3S2, with a molecular weight of 451.6 g/mol . The compound’s structure includes a methylsulfonyl group at the 2-position of the benzamide, which may enhance electronic effects and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-11-12-16(2)21-20(15)25-23(30-21)26(14-17-8-6-7-13-24-17)22(27)18-9-4-5-10-19(18)31(3,28)29/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWGRNLWANFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of the bacteria, leading to their death.
Result of Action
Similar compounds have been reported to exhibit bactericidal activity against staphylococcus aureus.
Action Environment
The efficacy of similar compounds has been tested under various conditions.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 886945-97-7 |
The structure features a benzothiazole ring, a methylsulfonyl group, and a pyridine moiety. These functional groups contribute significantly to its biological activity.
Research indicates that benzothiazole derivatives often exhibit multiple mechanisms of action, including:
- Anticancer Activity : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation. For example, studies on related benzothiazole compounds demonstrated their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines (A431, A549, H1299) by affecting key signaling pathways such as AKT and ERK .
- Anti-inflammatory Effects : The compound may also reduce the levels of inflammatory cytokines like IL-6 and TNF-α, which are critical in various inflammatory diseases . This dual action makes it a candidate for treating conditions where both cancer and inflammation are present.
- Antimicrobial Properties : Benzothiazole derivatives are recognized for their antimicrobial effects against various pathogens. Studies have highlighted their efficacy against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study synthesized novel benzothiazole derivatives and tested their effects on cancer cell lines. The lead compound exhibited significant growth inhibition at concentrations as low as 1 μM, demonstrating potential for further development in cancer therapeutics .
- Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties of benzothiazole derivatives. The results indicated that certain compounds effectively reduced inflammation markers in vitro, supporting their use in managing inflammatory diseases .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Pyridin-2-ylmethyl vs.
- Methylsulfonyl Position : The target compound’s 2-methylsulfonyl group on benzamide may create a stronger electron-withdrawing effect than the 3-sulfonyl analog (CAS 922381-76-8), influencing reactivity and binding .
- Aliphatic Chain Length : The butanamide derivative (CAS 922470-09-5) has increased lipophilicity due to its four-carbon chain, which could enhance membrane permeability but reduce aqueous solubility .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions, including benzothiazole ring formation, sulfonylation, and amide coupling. Key steps include:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
- Catalysts : Employ coupling agents (e.g., HATU or EDCI) for amide bond formation, with catalytic bases like triethylamine .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonylation) to prevent side reactions .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate isolation. Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the methylsulfonyl group appears as a singlet near δ 3.3 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS) .
- X-ray Crystallography : Resolve the 3D configuration, particularly for chiral centers or steric effects from the pyridylmethyl group .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., methylsulfonyl group hydrolysis) and identify transition states .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues .
- ADMET Prediction : Tools like SwissADME assess drug-likeness, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions due to the thiazole ring) .
Advanced: How to resolve contradictions between in vitro activity and structural data?
Methodological Answer:
Discrepancies may arise from impurities or conformational flexibility:
- Orthogonal Analytical Techniques : Combine HPLC, NMR, and LC-MS to rule out impurities. For example, a minor impurity in HPLC (e.g., residual DMF) might falsely suggest bioactivity .
- Dynamic NMR Studies : Investigate rotational barriers of the benzamide bond to assess conformational stability .
- Biological Assay Optimization : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true target engagement from nonspecific interactions .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent volume, stoichiometry) and identify critical process parameters .
- Membrane Separation : Apply nanofiltration to remove byproducts (e.g., unreacted pyridylmethyl precursors) during workup .
Basic: What biological assays are suitable for initial screening of this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, given benzothiazole’s known antimicrobial activity .
- Enzyme Inhibition : Test against serine proteases or kinases via fluorometric assays (e.g., trypsin inhibition using Boc-Gln-Ala-Arg-AMC substrate) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced: How can researchers investigate the methylsulfonyl group’s role in target binding?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with sulfonamide or sulfonic acid groups and compare binding affinities via surface plasmon resonance (SPR) .
- Crystallographic Studies : Co-crystallize the compound with its target (e.g., a kinase) to visualize sulfonyl-oxygen interactions in the active site .
- Free Energy Perturbation (FEP) : Compute relative binding energies of sulfonyl-modified analogs using molecular dynamics simulations .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying in the presence of trehalose or mannitol .
- Solid-State NMR : Characterize polymorphic transitions that may affect shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
